molecular formula C7H13ClO3 B8313529 Chloromethyl pentan-3-yl carbonate

Chloromethyl pentan-3-yl carbonate

Cat. No. B8313529
M. Wt: 180.63 g/mol
InChI Key: VPAOKVSRBVGJNF-UHFFFAOYSA-N
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Patent
US05753672

Procedure details

A mixture of methyl chloroformate (25.0 g), sulfuryl chloride (35.7 g) and α,α'-azobis(isobutyronitrile) (100 mg) is refluxed for 8 hours. After cooling, the reaction mixture is diluted with hexane (150 ml) and 3-pentanol (24.0 g) is added thereto. Pyridine (42.0 g) is added dropwise to the mixture for 20 minutes under ice-cooling and stirring. After the mixture is stirred at room temperature overnight, hexane (200 ml) is added thereto. The reaction mixture is washed with water, dried, filtered and evaporated to remove the solvent. The residue is distilled under reduced pressure to give 3-pentyloxycarbonyloxymethyl chloride (26.3 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH3:5])=[O:3].S(Cl)([Cl:9])(=O)=O.[CH3:11][CH2:12][CH:13]([OH:16])[CH2:14][CH3:15].N1C=CC=CC=1>CCCCCC.N(C(C)(C)C#N)=NC(C)(C)C#N>[CH3:11][CH2:12][CH:13]([O:16][C:2]([O:4][CH2:5][Cl:9])=[O:3])[CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
35.7 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
100 mg
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Two
Name
Quantity
42 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
24 g
Type
reactant
Smiles
CCC(CC)O
Name
Quantity
150 mL
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After the mixture is stirred at room temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The reaction mixture is washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CCC(CC)OC(=O)OCCl
Measurements
Type Value Analysis
AMOUNT: MASS 26.3 g
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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